![molecular formula C34H51NP2 B13701858 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is a complex organophosphorus compound It is characterized by the presence of two dicyclohexylphosphino groups attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole typically involves the reaction of dicyclohexylphosphine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrole ring, allowing for the nucleophilic attack by the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is primarily used in scientific research as a ligand in organometallic chemistry. Its applications include:
Material Science: Used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: Investigated for its potential role in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center in these reactions .
類似化合物との比較
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another organophosphorus compound with similar applications in catalysis.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
特性
分子式 |
C34H51NP2 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC名 |
dicyclohexyl-[1-(2-dicyclohexylphosphanylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C34H51NP2/c1-5-16-28(17-6-1)36(29-18-7-2-8-19-29)33-25-14-13-24-32(33)35-27-15-26-34(35)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,24-31H,1-12,16-23H2 |
InChIキー |
QHQBDLWYYCXYDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C=CC=C4P(C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


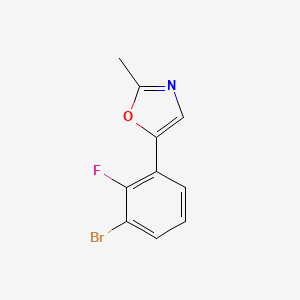
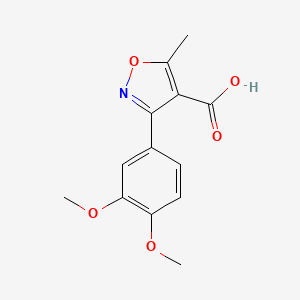
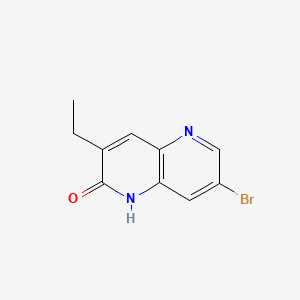
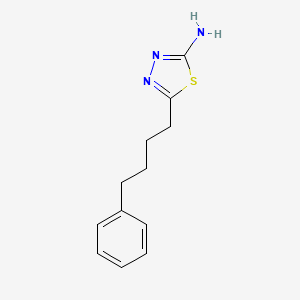
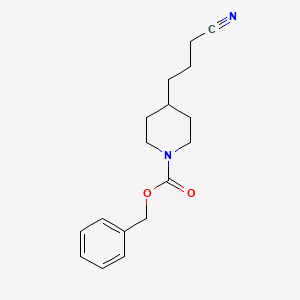

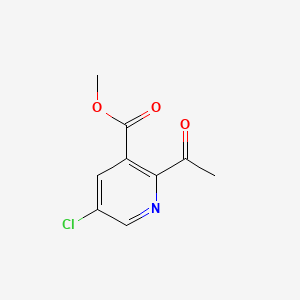
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
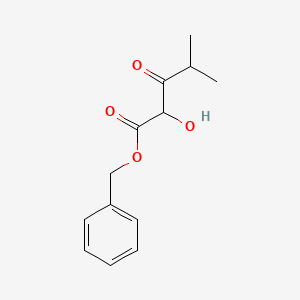

![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)
